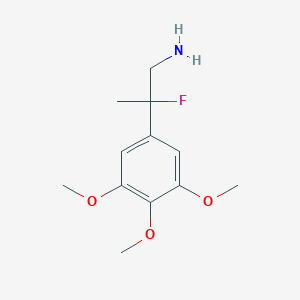

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Overview

Description

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is classified as a novel stimulant and substituted cathinone . The compound has a molecular formula of C12H18FNO3 and a molecular weight of 243.27 g/mol.

Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Scientific Research Applications

Marfey's Reagent in Enantiomeric Analysis

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is used for the separation of enantiomeric isomers of amino acids and amine compounds. This research outlines the reagent's historical development, actual uses in amino acid, short peptide, and pharmaceutical compounds analysis, alongside its advantages and disadvantages over other techniques (B'hymer, Montes-Bayón, & Caruso, 2003).

Electrophilic Amination and Fluorine Atom Removal

Electrophilic amination involving the complete removal of the fluorine atom from fluorophenols demonstrates a unique synthetic pathway that could be relevant for compounds like 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, offering insights into the potential for structural modification and the introduction of amine groups (Bombek, Požgan, Kočevar, & Polanc, 2004).

Curing Systems for Thermosetting Resins

The study on curing systems for benzoxazine with amine reveals the reactivity and mechanisms behind the use of amines as nucleophilic hardeners for thermosetting resins, providing a foundation for understanding the interactions between amines and epoxy or oxazine rings, which could be applicable to the functionalization or modification of compounds like this compound (Sun et al., 2015).

Photocuring and Photochemistry of Halogenated Compounds

Research on halogenated thioxanthones, including 1-fluoro-4-propoxythioxanthone, highlights their use as photoinitiators in polymerization reactions, demonstrating the role of fluorinated compounds in photocuring processes. Such studies offer insights into the use of fluorinated amines in light-induced chemical transformations (Allen et al., 1994).

Fluorogenic Assays and Amine Labeling

The development of amine-reactive dyes for the fluorogenic detection and labeling of amines, amino acids, and proteins shows the significance of fluorinated compounds in bioanalytical applications. This could suggest avenues for the application of this compound in biological labeling or sensing technologies (Jeon et al., 2020).

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90, thioredoxin reductase, histone lysine-specific demethylase 1, activin receptor-like kinase-2, p-glycoprotein, and platelet-derived growth factor receptor β .

Mode of Action

It’s known that trimethoxyphenyl-containing compounds can inhibit various targets, leading to a range of bioactivity effects .

Biochemical Pathways

Trimethoxyphenyl-containing compounds have been associated with a wide range of biological activities, indicating their involvement in multiple biochemical pathways .

Result of Action

Compounds containing the trimethoxyphenyl group have shown diverse bioactivity effects, including notable anti-cancer effects .

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its anti-cancer properties, as it effectively inhibits these enzymes, leading to disrupted cellular processes in cancer cells . Additionally, the compound has shown interactions with activin receptor-like kinase-2 (ALK2) and P-glycoprotein (P-gp), further contributing to its therapeutic potential .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has demonstrated significant anti-cancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting anti-cancer activity .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound inhibits Hsp90, TrxR, and HLSD1, further contributing to its anti-cancer effects . These interactions result in the inhibition of key cellular processes, ultimately leading to cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . The compound is actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins play a role in its distribution and localization within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective action .

properties

IUPAC Name |

2-fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO3/c1-12(13,7-14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMBUGKPASKCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1492302.png)

amine hydrochloride](/img/structure/B1492303.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)

![Methyl 4-[(azetidin-3-yl)methyl]benzoate hydrochloride](/img/structure/B1492308.png)

![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)

![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)

![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)

![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)

![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

amine](/img/structure/B1492325.png)